molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5

2-Bromoindolo[3,2,1-jk]carbazole

Cat. No. B2539128
CAS RN: 1174032-81-5
M. Wt: 320.189
InChI Key: HJZQSJLJBZFEDS-UHFFFAOYSA-N
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Description

2-Bromoindolo[3,2,1-jk]carbazole, also known as ICz-Br, is a compound with a fully planarized arylamine building block . It has a molecular weight of 320.19 . It is commonly used as an OLED intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .


Synthesis Analysis

The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole involves several steps . The compound is synthesized by dissolving a precursor in dichloromethane containing silica gel . The mixture is kept in an ice bath under dark conditions, and N-Bromosuccinimide is added in several times under stirring . After the reaction, the crude product is collected by filtration .


Molecular Structure Analysis

The molecular formula of 2-Bromoindolo[3,2,1-jk]carbazole is C18H10BrN . It has a fully planarized arylamine building block, which could be weakly electron accepting or electron donating .


Chemical Reactions Analysis

2-Bromoindolo[3,2,1-jk]carbazole can be used as a raw material to synthesize TADF emitters . It is commonly used to prepare highly efficient thermally activated delayed fluorescence emitters .


Physical And Chemical Properties Analysis

2-Bromoindolo[3,2,1-jk]carbazole is a solid at 20 degrees Celsius . It has a melting point of 208-210 degrees Celsius . The compound appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

Organic Electronics and Field-Effect Transistors

2-Bromoindolo[3,2,1-jk]carbazole derivatives have been studied extensively for their application in organic electronics, particularly in organic field-effect transistors (OFETs). The high crystallinity of indolo[3,2-b]carbazole (IC) derivatives makes them particularly suitable for p-channel OFETs. Advanced synthesis methods have enabled the creation of soluble materials with the IC framework, enhancing their application potential in thin films and transistors, achieving significant hole mobility rates (Boudreault et al., 2010).

Catalytic Amination and Amidation

The compound has also been used in the field of chemical synthesis, particularly in the amination and amidation of bromoindole and related derivatives. This process is facilitated by palladium complexes, showcasing the compound's versatility in organic synthesis (Sergeev et al., 2005).

Optical and Electrochemical Properties

2-Bromoindolo[3,2,1-jk]carbazole-based materials have been synthesized and investigated for their optical and electrochemical properties. These materials exhibit potential as deep blue fluorescent materials, with narrow full-width at half maximum (FWHM), indicating their suitability for applications requiring high-color purity (Hiraga et al., 2021).

Novel Synthesis Methods

Efficient synthesis methods have been developed for 2-Bromoindolo[3,2,1-jk]carbazoles. These methods involve palladium-catalyzed intramolecular cyclization, indicating the compound's flexibility and utility in various chemical synthesis processes (Lv et al., 2012).

Safety and Hazards

The safety information for 2-Bromoindolo[3,2,1-jk]carbazole includes several hazard statements . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer .

Future Directions

The future directions for 2-Bromoindolo[3,2,1-jk]carbazole are likely to involve its continued use in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters . Its fully planarized arylamine building block makes it a valuable compound in this field .

properties

IUPAC Name

10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZQSJLJBZFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoindolo[3,2,1-jk]carbazole

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